![molecular formula C6H8N2O3 B583775 6H-FURO[3,4-C]PYRAZOL-6-ONE, 3,3A,4,6A-TETRAHYDRO-4-METHOXY- CAS No. 157904-76-2](/img/structure/B583775.png)
6H-FURO[3,4-C]PYRAZOL-6-ONE, 3,3A,4,6A-TETRAHYDRO-4-METHOXY-
Beschreibung
6H-FURO[3,4-C]PYRAZOL-6-ONE, 3,3A,4,6A-TETRAHYDRO-4-METHOXY- is a heterocyclic compound with the molecular formula C6H8N2O3 and a molecular weight of 156.141. This compound is characterized by a fused furo[3,4-c]pyrazole ring system, which imparts unique chemical and physical properties.
Eigenschaften
CAS-Nummer |
157904-76-2 |
---|---|
Molekularformel |
C6H8N2O3 |
Molekulargewicht |
156.141 |
IUPAC-Name |
4-methoxy-3,3a,4,6a-tetrahydrofuro[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C6H8N2O3/c1-10-6-3-2-7-8-4(3)5(9)11-6/h3-4,6H,2H2,1H3 |
InChI-Schlüssel |
KIZJEVDFKXIHKV-UHFFFAOYSA-N |
SMILES |
COC1C2CN=NC2C(=O)O1 |
Synonyme |
6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-(9CI) |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 6H-FURO[3,4-C]PYRAZOL-6-ONE, 3,3A,4,6A-TETRAHYDRO-4-METHOXY- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a methoxy-substituted hydrazine with a suitable diketone can lead to the formation of the desired furo[3,4-c]pyrazole ring system . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalytic processes and controlled reaction environments.
Analyse Chemischer Reaktionen
6H-FURO[3,4-C]PYRAZOL-6-ONE, 3,3A,4,6A-TETRAHYDRO-4-METHOXY- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or amines can replace the methoxy group, forming new derivatives.
Wissenschaftliche Forschungsanwendungen
6H-FURO[3,4-C]PYRAZOL-6-ONE, 3,3A,4,6A-TETRAHYDRO-4-METHOXY- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: This compound can be used as a probe to study enzyme mechanisms and interactions due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 6H-FURO[3,4-C]PYRAZOL-6-ONE, 3,3A,4,6A-TETRAHYDRO-4-METHOXY- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furo[3,4-c]pyrazole ring system allows for specific interactions with biological macromolecules, influencing pathways such as signal transduction or metabolic processes .
Vergleich Mit ähnlichen Verbindungen
6H-FURO[3,4-C]PYRAZOL-6-ONE, 3,3A,4,6A-TETRAHYDRO-4-METHOXY- can be compared with other similar compounds, such as:
4-Hydroxy-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one: Differing by the presence of a hydroxy group instead of a methoxy group, which affects its reactivity and biological activity.
3,3a,4,6a-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one: Lacking the methoxy substitution, leading to different chemical properties and applications
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.